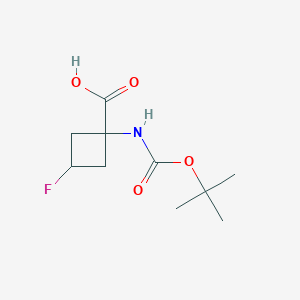
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid
Overview
Description
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, also known as Boc-F-Cbz, is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds and can be used in a variety of reactions such as condensation and oxidation reactions. Boc-F-Cbz has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Photocatalytic Enhancement and Environmental Applications
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, though not directly mentioned, is related to materials studied for photocatalytic applications. For instance, (BiO)2CO3-based photocatalysts have gained attention in fields such as healthcare, photocatalysis, and environmental applications due to their wide band gap, which is modified to enhance visible light absorption and utilization through various strategies (Ni, Sun, Zhang, & Dong, 2016). The development of these materials involves intricate chemical processes that could potentially incorporate fluorinated compounds for specific functionalities, reflecting the broader scope of research applications for fluorinated amino acids and their derivatives.
Advances in Medical Imaging
In the realm of medical diagnostics, particularly for cancer, advances have been made using fluorinated compounds. For instance, in prostate cancer imaging, new PET tracers like 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid have shown promising results (Bouchelouche, Turkbey, & Choyke, 2015). This indicates the growing significance of fluorinated amino acids in developing novel imaging agents that offer improved diagnostic capabilities.
Synthetic and Medicinal Chemistry
Fluorinated amino acids, including structures similar to 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, are pivotal in synthetic and medicinal chemistry. Their incorporation into peptides and proteins can lead to novel properties, such as enhanced stability or modified biological activity. For example, the unnatural amino acid TOAC has been utilized in peptide studies to analyze backbone dynamics and secondary structure, indicating the potential for similar applications of fluorinated cyclobutane derivatives (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Drug Design and Development
The exploration of fluorinated amino acids extends into drug design and development, where they contribute to the discovery of anticancer agents and other therapeutic molecules. For instance, glycyrrhetinic acids, structurally distinct yet conceptually similar due to functional group manipulation, have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of fluorinated compounds in drug development (Hussain et al., 2021).
properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIYRATBCOEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



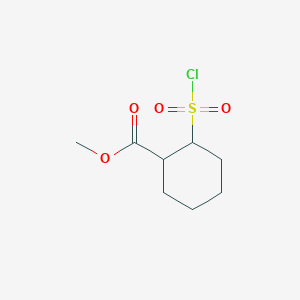
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
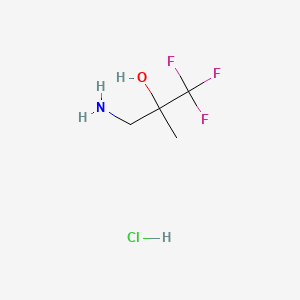
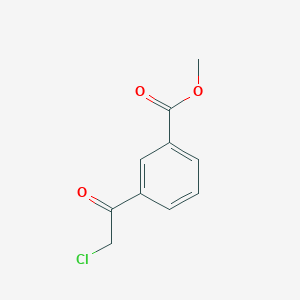
![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
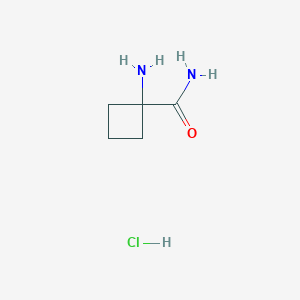
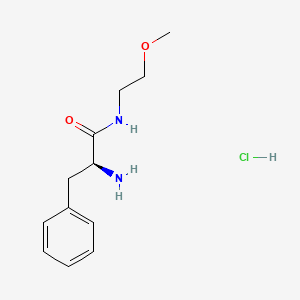
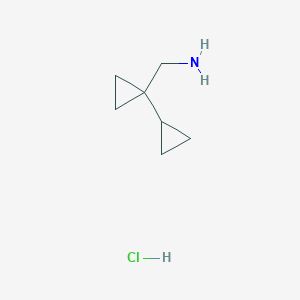
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

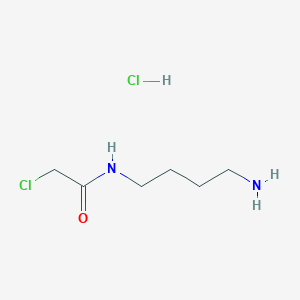
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
